

Comparative study of SEI layer thickness and morphology with different additives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2,2,2-trifluoroethyl) Carbonate*

Cat. No.: *B1280632*

[Get Quote](#)

An In-depth Comparison of SEI Layer Thickness and Morphology with Different Electrolyte Additives

The Solid Electrolyte Interphase (SEI) is a critical passivation layer formed on the anode surface of lithium-ion batteries during the initial charging cycles.[1] Its composition, thickness, and morphology are paramount as they directly influence the battery's performance, including cycle life, safety, and overall efficiency.[2][3] The SEI must be electronically insulating yet ionically conductive, allowing Li-ions to pass through while preventing further decomposition of the electrolyte.[4]

Electrolyte additives are introduced in small quantities to preferentially decompose on the anode surface, forming a more stable and effective SEI layer than what is formed with the base electrolyte alone.[2][5] This guide provides a comparative study of various additives, presenting quantitative data on their impact on SEI thickness and morphology, and detailing the experimental protocols used for their characterization.

Comparative Analysis of SEI Properties with Various Additives

The choice of additive significantly alters the resulting SEI layer. Key additives such as Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) are widely studied for their ability to form thin, stable, and protective SEI layers. Other classes of additives, including those

containing sulfur or boron, also show promise in tailoring SEI characteristics for improved battery performance.[\[2\]](#)

Additive	Concentration	SEI Thickness (nm)	Key Morphological & Compositional Features	References
Baseline Electrolyte	-	~5 - >50	Composed primarily of lithium alkyl carbonates (e.g., LEDC) and LiF. Thickness can be non-uniform and increase with cycling.	[3] [6] [7]
Vinylene Carbonate (VC)	0.4 - 3 wt%	10 - 41	Forms a thinner, smoother, and more stable SEI. [7] [8] [9] Rich in poly(VC) and Li_2CO_3 ; inhibits the formation of some lithium alkyl carbonates. [7] [10]	[7] [8] [9] [10]
Fluoroethylene Carbonate (FEC)	3 wt%	10 - 20	Creates a thinner SEI compared to baseline. [7] [10] Morphology can be grainier. Composition includes LiF, Li_2CO_3 , and poly(FEC). [7] [9]	[7] [9] [10]
Dimethyl Sulfite (DMS)	Not specified	~150	Leads to the formation of	[6]

			large particles and a significantly thicker SEI layer. [6]
Tris Trimethyl Silyl Phosphite (TTSPi)	Not specified	Not specified	Reduces the amount of oxygen (C=O) and sulfur in the SEI, replacing them with hydrocarbons. [2]
K ₄ BiI ₇	Not specified	Not specified	Promotes a unique "mosaic-like and dendrite-free morphology," suggesting a well-formed and stable structure. [11]
Lithium Bis(fluorosulfonyl)imide (LiFSI)	Not specified	Not specified	Contributes to the formation of a stable SEI on SiO _x -based electrodes, rich in Li ₂ CO ₃ and ROCO ₂ Li. [12]

Experimental Protocols for SEI Characterization

A multi-technique approach is essential for a comprehensive understanding of the SEI layer's complex nature.

X-ray Photoelectron Spectroscopy (XPS)

- Purpose: To determine the elemental and chemical composition of the SEI's surface (top ~5 nm).[2] It is one of the most useful tools for providing direct, quantitative, and qualitative information.[13]
- Methodology:
 - Cells are cycled for a specific number of formation cycles.
 - Inside an argon-filled glovebox, the cell is disassembled, and the anode is harvested.
 - The anode is gently rinsed with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt.
 - The dried anode sample is transferred to the XPS ultra-high vacuum chamber without air exposure.
 - X-rays are directed at the sample, causing the emission of photoelectrons. An analyzer measures the kinetic energy of these electrons.
 - The resulting spectra provide binding energies that are characteristic of specific elements and their chemical states (e.g., distinguishing between carbonate carbon and graphitic carbon). Depth profiling can be achieved by sputtering the surface with an ion beam to analyze underlying layers.

Electron Microscopy (TEM & SEM)

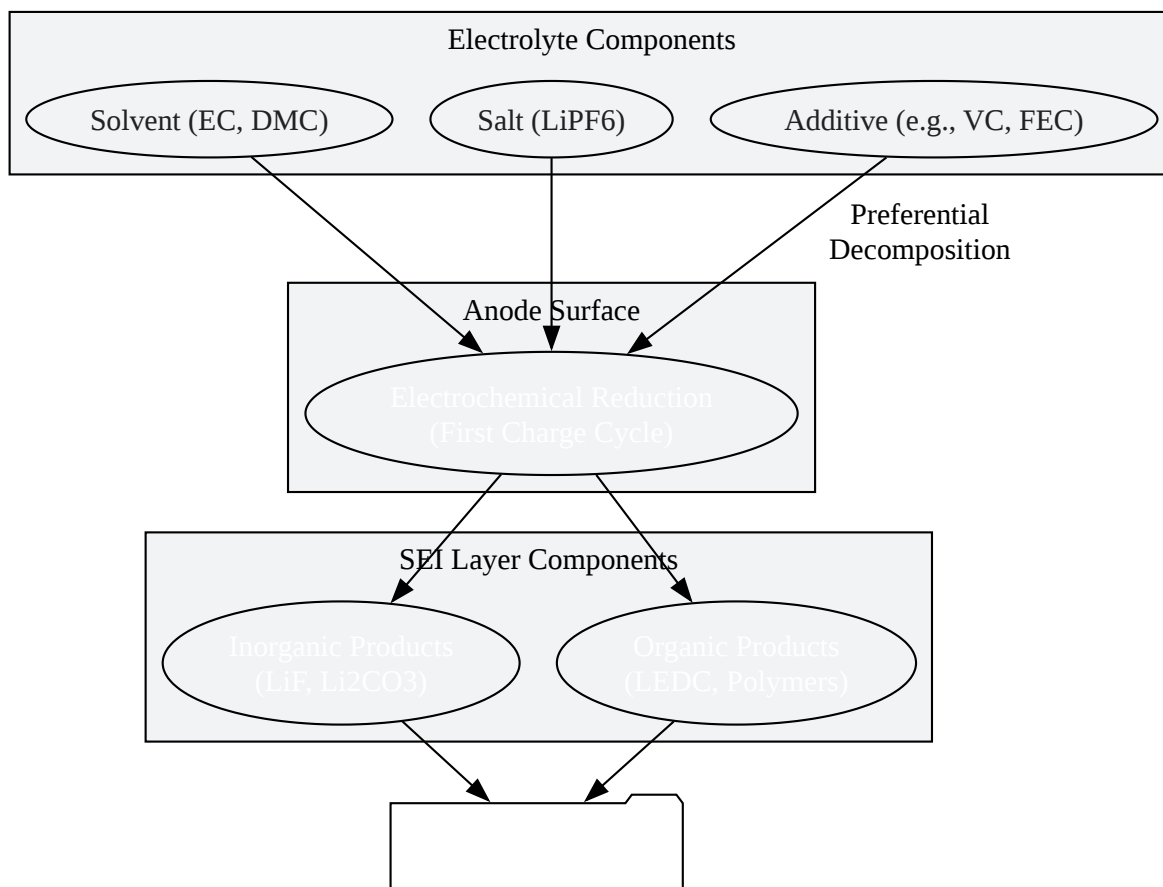
- Purpose: To visualize the morphology, structure, and thickness of the SEI layer. Transmission Electron Microscopy (TEM) provides high-resolution cross-sectional images, while Scanning Electron Microscopy (SEM) is used for surface topography.[14]
- Methodology:
 - Sample preparation follows the same initial steps as for XPS (cycling, disassembly, rinsing).
 - For TEM: Thin cross-sections of the anode are prepared, often using a Focused Ion Beam (FIB) or cryo-ultramicrotomy. This is a delicate process to preserve the SEI structure. The thin lamella is then transferred to a TEM grid for imaging.

- For SEM: The rinsed and dried anode piece is mounted on a sample holder and transferred to the SEM chamber. An electron beam is scanned across the surface to generate images based on secondary or backscattered electrons.

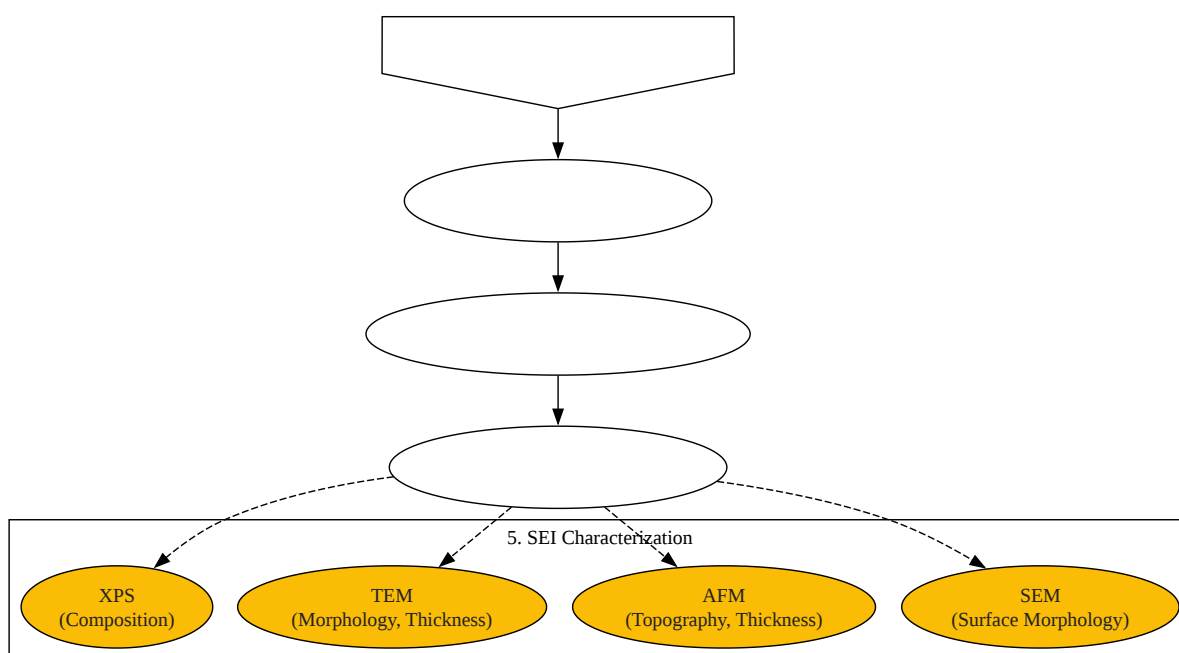
Atomic Force Microscopy (AFM)

- Purpose: To provide high-resolution 3D topographical images of the SEI surface and to perform quantitative measurements of its thickness and roughness.[15] In-situ electrochemical AFM (EC-AFM) can be used to observe the live formation and evolution of the SEI during electrochemical cycling.[6][15]
- Methodology:
 - For ex-situ analysis, the anode is prepared as previously described.
 - For in-situ analysis, a specialized electrochemical cell compatible with the AFM is constructed, using a smooth electrode surface like Highly Oriented Pyrolytic Graphite (HOPG) as a model anode.
 - A sharp tip mounted on a cantilever is scanned across the sample surface.
 - The deflection of the cantilever due to forces between the tip and the surface is measured by a laser, allowing for the reconstruction of the surface topography.
 - To measure thickness, the SEI can be carefully scratched with the AFM tip to expose the underlying anode, and the height difference is measured.[6]

Visualizing SEI Formation and Analysis



[Click to download full resolution via product page](#)



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Effect of High-Voltage Additives on Formation of Solid Electrolyte Interphases in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Influence of Vinylene Carbonate and Fluoroethylene Carbonate on Open Circuit and Floating SoC Calendar Aging of Lithium-Ion Batteries [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Revitalizing Li–S batteries: the power of electrolyte additives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06245K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Comparative study of SEI layer thickness and morphology with different additives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280632#comparative-study-of-sei-layer-thickness-and-morphology-with-different-additives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com